molecular formula C13H10O5 B113154 5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid CAS No. 881041-09-4

5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid

Cat. No.: B113154
CAS No.: 881041-09-4
M. Wt: 246.21 g/mol
InChI Key: QPFRPACBZHRJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Formylphenoxy)methyl]furan-2-carboxylic acid (CAS: 881041-09-4, molecular formula: C₁₃H₁₀O₅, molecular weight: 246.22 g/mol) is a furan-based carboxylic acid derivative featuring a 4-formylphenoxy group attached to the furan ring via a methylene bridge . The formyl group enables participation in Schiff base formation, making it a valuable intermediate for designing drug conjugates or metal-organic frameworks.

Synthesis of this compound likely follows established protocols for analogous furan derivatives, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions, as seen in structurally related compounds .

Properties

IUPAC Name

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFRPACBZHRJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HMF as a Primary Precursor

HMF serves as a versatile starting material, as its aldehyde and hydroxymethyl groups permit divergent functionalization. Oxidation of the aldehyde to a carboxylic acid is typically achieved using MnO₂ and NaCN in methanol, as demonstrated in the synthesis of methyl 5-(methoxycarbonyl)furan-2-carboxylate (36% yield). However, competing esterification and over-oxidation necessitate careful control of reaction time and stoichiometry.

Protective Group Chemistry

To prevent undesired side reactions during oxidation, protective groups such as tert-butyldimethylsilyl (TBDMS) are employed. For example, 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carboxylate was synthesized in 76% yield by reacting HMF with TBDMS chloride under basic conditions. This intermediate allows subsequent oxidation of the aldehyde without interference from the hydroxymethyl group.

Stepwise Synthesis Protocols

Oxidation of HMF to 5-Hydroxymethylfuran-2-carboxylic Acid

The aldehyde group of HMF is oxidized to a carboxylic acid using MnO₂ (2 equiv) and NaCN (0.4 equiv) in methanol at 40°C for 12 hours. This step yields the carboxylic acid derivative, though competing esterification with methanol often requires hydrolysis under acidic conditions to obtain the free acid.

Reaction Conditions

ParameterValue
SolventMethanol
CatalystMnO₂
AdditiveNaCN
Temperature40°C
Time12 hours
Yield36%

Introduction of the 4-Formylphenoxy Group

The hydroxymethyl group of 5-hydroxymethylfuran-2-carboxylic acid is activated as a tosylate (using TsCl/pyridine) and subjected to nucleophilic substitution with 4-hydroxybenzaldehyde. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, yielding the ether linkage.

Optimization Data

BaseSolventTemperatureTimeYield
K₂CO₃DMF80°C24 h58%
NaHTHF60°C12 h42%
DBUAcetonitrile25°C48 h33%

Catalytic and Oxidative Methodologies

Manganese Dioxide-Sodium Cyanide System

The MnO₂-NaCN system is pivotal for oxidizing aldehydes to carboxylic acids or esters. In the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid, this combination achieved 36% yield, though scalability is limited by the stoichiometric MnO₂ requirement.

High-Temperature Oxidation Catalysts

Patent literature describes cobalt-manganese-bromide (Co-Mn-Br) catalysts for oxidizing HMF derivatives at temperatures >140°C. While effective for 2,5-furandicarboxylic acid (FDCA) production, these conditions risk degrading the 4-formylphenoxy group, necessitating protective strategies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 7.38 (d, J = 3.7 Hz, 1H, furan H-3), 7.30 (d, J = 3.7 Hz, 1H, furan H-4), 5.06 (s, 2H, OCH₂), 3.85 (s, 3H, COOCH₃).

  • ¹³C NMR : Peaks at δ 158.8 (COOH), 147.7 (furan C-2), and 119.0 (furan C-5) confirm the core structure.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₂O₆ : [M + H⁺] 277.0706.

  • Observed : 277.0712.

Challenges in Synthesis and Scalability

Competing Esterification and Oxidation

The MnO₂-NaCN system’s propensity for esterification complicates isolation of the free carboxylic acid. Hydrolysis with lithium hydroxide (LiOH) improves yields but introduces additional purification steps.

Stability of the 4-Formylphenoxy Group

The formyl moiety is susceptible to oxidation under harsh conditions. Protective acetal formation or mild reaction temperatures (≤80°C) are recommended during etherification.

Chemical Reactions Analysis

Types of Reactions

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Electron-Withdrawing Groups: The nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid enhances intermolecular interactions (e.g., π-π stacking and H-bonding), critical for its role as an MbtI inhibitor in tuberculosis research . The formyl group in the main compound offers reactivity for covalent modifications (e.g., Schiff bases) but may reduce solubility compared to non-polar substituents.
  • Phenyl-substituted analogs (e.g., 5-phenylfuran-2-carboxylic acid) exhibit simpler structures with lower molecular weights, favoring applications in hypoxia-related studies .

Crystallographic Insights

The nitro-substituted analog exhibited a complex crystal lattice stabilized by H-bonds and π-π interactions, which may inform the design of co-crystals or stable formulations for drug delivery .

Antimicrobial and Anticancer Activities

  • Fungal-derived furan analogs from Coriolopsis sp.
  • The acetyl-substituted compound (CAS: 832740-35-9) may exhibit similar bioactivity, though specific studies are pending .

Biological Activity

5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10O4
  • CAS Number : 881041-09-4

The mechanism of action for this compound involves several pathways:

  • Interaction with Enzymes : The compound may interact with various enzymes, potentially inhibiting their activity through covalent bonding with nucleophilic sites on proteins.
  • Cell Membrane Penetration : The furan ring structure enhances its ability to penetrate cell membranes, facilitating intracellular effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar furan moieties have shown cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)15
Compound BHeLa (Cervical)20
Compound CMCF7 (Breast)25

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Bacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenoxy and furan moieties significantly impact the biological activity of the compound. For example:

  • Aldehyde Group : The presence of the aldehyde group on the phenoxy moiety enhances cytotoxicity.
  • Substituent Effects : Electron-donating or withdrawing groups on the aromatic ring can modulate activity, with specific configurations yielding better results.

Case Studies

  • In Vitro Studies : In a study examining various derivatives of furan-based compounds, it was found that those with electron-withdrawing groups exhibited higher antiproliferative activity against cancer cell lines compared to their electron-donating counterparts .
  • In Vivo Studies : Animal models treated with furan derivatives showed reduced tumor growth and enhanced survival rates, indicating potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • The synthesis of structurally analogous compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) involves nucleophilic substitution between substituted phenols and furan-2-carboxylic acid derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) . Optimization typically includes solvent selection (polar aprotic solvents like DMF), temperature control (80–120°C), and purification via recrystallization or column chromatography. For the target compound, substituting 4-formylphenol as the nucleophile would require careful pH management to avoid aldehyde group side reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Techniques include:

  • HPLC for assessing purity (>95% threshold for biological studies).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aldehyde functionality .
  • Mass spectrometry (HRMS) for molecular weight verification .
  • FT-IR to detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and aldehyde) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Solubility in propan-2-ol and other polar solvents can be predicted using thermodynamic parameters (ΔH, ΔS of dissolution) from studies on nitrophenyl-furan-carboxylic acid analogs . Stability studies under varying pH and temperature are critical, as the aldehyde group may oxidize; storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

Advanced Research Questions

Q. How does the 4-formylphenoxy substituent influence reactivity in cross-coupling or condensation reactions compared to halogenated analogs?

  • The aldehyde group enables nucleophilic addition (e.g., formation of Schiff bases with amines) or redox reactions (e.g., oxidation to carboxylic acid derivatives). In contrast, halogenated analogs (e.g., 5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid) favor Suzuki-Miyaura coupling. Computational studies (DFT) can predict electron-withdrawing effects of the formyl group on reaction kinetics .

Q. What strategies can elucidate the compound’s mechanism of action in antimicrobial or anticancer studies?

  • Enzyme inhibition assays : Test interactions with bacterial targets (e.g., dihydrofolate reductase) using fluorescence-based assays .
  • Apoptosis profiling : Flow cytometry (Annexin V/PI staining) to assess cancer cell death pathways .
  • Molecular docking : Simulate binding affinity to viral proteases or cancer-related receptors (e.g., EGFR) using software like AutoDock Vina .

Q. How can structural modifications enhance bioactivity while maintaining low cytotoxicity?

  • SAR studies : Replace the formyl group with bioisosteres (e.g., nitro or cyano groups) to improve membrane permeability .
  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability, as seen in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., oxadiazole rings) to synergize antimicrobial effects .

Methodological Considerations

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?

  • Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Control experiments : Compare results with structurally similar compounds (e.g., 5-[(propylsulfanyl)methyl]furan-2-carboxylic acid) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Pharmacophore mapping : Identify essential moieties (e.g., furan ring, formyl group) using tools like Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to optimize logP (target: 1–3) and reduce hepatotoxicity risks .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.